

Comprehensive Comparison of Celastrol Metabolomics Profiling: Analytical Platforms, Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Celastrol

CAS No.: 34157-83-0

Cat. No.: S548363

[Get Quote](#)

Introduction to Celastrol and Metabolomics Approaches

Celastrol is a pharmacologically active **quinone methide triterpenoid** primarily isolated from *Tripterygium wilfordii* Hook.f. (Thunder God Vine) and other species within the Celastraceae family. This natural compound has garnered significant research interest due to its **multifaceted bioactivities**, including anti-inflammatory, anti-obesity, and hepatoprotective properties. As research into **celastrol** advances, **metabolomics profiling** has emerged as a powerful analytical approach for comprehensively understanding its complex mechanisms of action, molecular targets, and toxicity profiles. By simultaneously monitoring numerous metabolite changes in biological systems, metabolomics provides a **systems-level perspective** on how **celastrol** modulates biochemical pathways, offering valuable insights for therapeutic development and safety assessment.

The application of mass spectrometry-based metabolomics has become indispensable in **celastrol** research, enabling researchers to decipher its **pleiotropic mechanisms** against various metabolic diseases. These advanced analytical techniques allow for the detailed characterization of **celastrol**'s effects on lipid and glucose metabolism, its anti-inflammatory pathways, and its potential hepatotoxicity. This guide objectively compares the current methodologies, platforms, and applications in **celastrol** metabolomics research,

providing researchers and drug development professionals with structured experimental data, standardized protocols, and visual representations of key pathways and workflows to support their investigative work in this promising field.

Analytical Platform Comparison & Key Research Findings

Table 1: Comparison of Analytical Platforms for **Celastror** Metabolomics Profiling

Analytical Platform	Separation Mechanism	Detection Range	Key Applications in Celastror Research	Representative Studies
---------------------	----------------------	-----------------	--	------------------------

| **UHPLC-HRMS²** (Ultra-High Performance Liquid Chromatography-High Resolution Tandem MS) | Reverse-phase C18 column; gradient elution with acetonitrile/water + formic acid | Broad metabolite coverage: polar to mid-polar compounds | Comprehensive metabolome characterization of Celastraceae plants; molecular networking; **chemical diversity assessment** | [1] | | **UPLC-Q-TOF-MS/MS** (Ultra-Performance LC-Quadrupole Time-of-Flight Tandem MS) | Reverse-phase C18 column; similar gradient elution | Polar to mid-polar metabolites; structural characterization via MS/MS | **Toxicity mechanism studies**; biomarker discovery; detoxification methods (e.g., roasting) | [2] | | **LC-MS/GNPS Platform** (Liquid Chromatography-MS/Global Natural Products Social Molecular Networking) | Reverse-phase chromatography | Structural analogues; transformation products | **Molecular networking**; dereplication; metabolite annotation through spectral similarity | [1] |

Table 2: Key Research Findings from **Celastror** Metabolomics Studies

Research Focus	Experimental Models	Major Findings	Implications	Reference
Hepatoprotective Mechanisms	HFD-induced MAFLD mice; HepG2 cells	Restored glycolipid metabolism ; regulated PPAR γ pathway; reduced hepatic lipid	Potential therapeutic strategy for MAFLD/NAFLD treatment	[3] [4]

Research Focus	Experimental Models	Major Findings	Implications	Reference
		accumulation; improved insulin sensitivity		
Toxicity & Detoxification	Rat models; urine metabolomics	Roasting reduced toxicity via alkaloid reduction and celastrol decomposition ; 16 toxicity biomarkers identified; sphingolipid metabolism disruption	Processing method to enhance safety profile while maintaining efficacy	[2]
Lipid Metabolism Regulation	3T3-L1 adipocytes; OA-induced steatosis	Suppressed adipocyte differentiation ; enhanced glucose uptake; reduced lipid droplet accumulation via PPAR γ /C/EBP α pathways	Potential application in obesity-related metabolic disorders	[4]

Experimental Protocols for Celastrol Metabolomics

Sample Preparation and Extraction Methods

- **Solid-Liquid Extraction (SLE)**: The most common method for preparing **celastrol** and plant metabolite samples. Tissue or biological samples are typically **homogenized** first to reduce particle size and quench metabolic reactions. For comprehensive metabolite coverage from **celastrol** studies, researchers commonly use **methanol, acetonitrile, or water** with formic acid additives to extract compounds across a wide polarity range. For non-polar metabolites like lipids, **dichloromethane or chloroform** are employed as extraction solvents. Cold solvents are often used to reduce enzymatic activity during extraction, followed by centrifugation to remove solid residues and protein precipitates [5].

- **Specific Extraction Protocols:** In hepatotoxicity studies of *Tripterygium wilfordii* (which contains **celastrol**), researchers have used **70% methanol extraction** with specific solid-to-solvent ratios (e.g., 1:10). Samples are typically extracted through **sonication for 45 minutes** at room temperature, followed by centrifugation and filtration through 0.22 μm membranes before LC-MS analysis. These standardized protocols ensure **reproducible metabolite extraction** across different batches and experimental conditions [2].

UHPLC-HRMS Metabolite Profiling Parameters

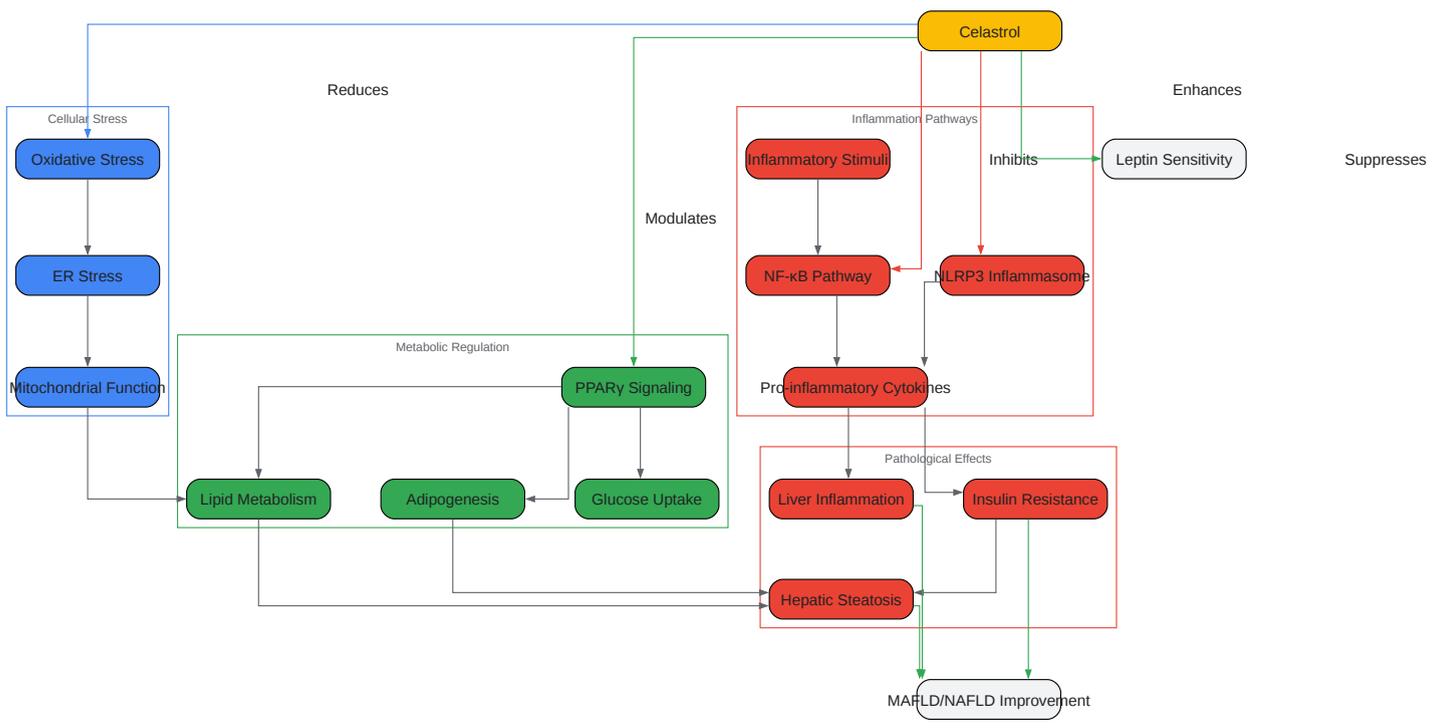
- **Chromatographic Conditions:** For comprehensive metabolomic profiling of Celastraceae plants (including **celastrol**-containing species), researchers employ **reverse-phase C18 columns** (e.g., 100 \times 2.1 mm, 1.7 μm particle size) maintained at 40°C. The mobile phase typically consists of water (A) and acetonitrile (B), both containing **0.1% formic acid**, with a flow rate of 0.3 mL/min. The gradient program generally runs from 1% to 99% B over 20-30 minutes, effectively separating metabolites across a wide polarity range for subsequent mass spectrometric analysis [1].
- **Mass Spectrometry Acquisition:** High-resolution mass spectrometry is performed in both **positive and negative ionization modes** to maximize metabolite coverage. Key parameters include: resolution of 70,000-120,000 FWHM, mass range of m/z 100-1500, spray voltage of 3.5-4.0 kV, and capillary temperature of 320°C. Data-dependent acquisition (DDA) is implemented to automatically select top N ions for MS/MS fragmentation at stepped normalized collision energies (e.g., 20, 40, 60 eV), generating comprehensive spectral libraries for metabolite annotation [1].

Data Processing and Metabolite Annotation

- **Molecular Networking and Dereplication:** The raw MS data is processed using platforms like **Global Natural Product Social Molecular Networking (GNPS)** to organize spectral data through similarity-based networks. In this approach, each node represents an MS feature, and edges are drawn based on **MS² spectral similarity**, allowing for the visualization of molecular families and the annotation of structurally related compounds. This strategy is particularly valuable for identifying **celastrol analogues** and related terpenoids in complex plant extracts [1].

- **Advanced Annotation Tools:** To enhance annotation coverage beyond experimental spectral libraries, researchers implement **integrated computational approaches** including:
 - **ISDB:** In Silico Database annotation which predicts MS² spectra from molecular structures
 - **Sirius:** Predicts molecular formula and structures using fragmentation trees and CSI:FingerID
 - **CANOPUS:** Classifies compounds directly from MS² spectra using deep neural networks
 - **Ion Identity Molecular Networking:** Groups features from the same molecule but different ion species [1]

Molecular Mechanisms & Signaling Pathways

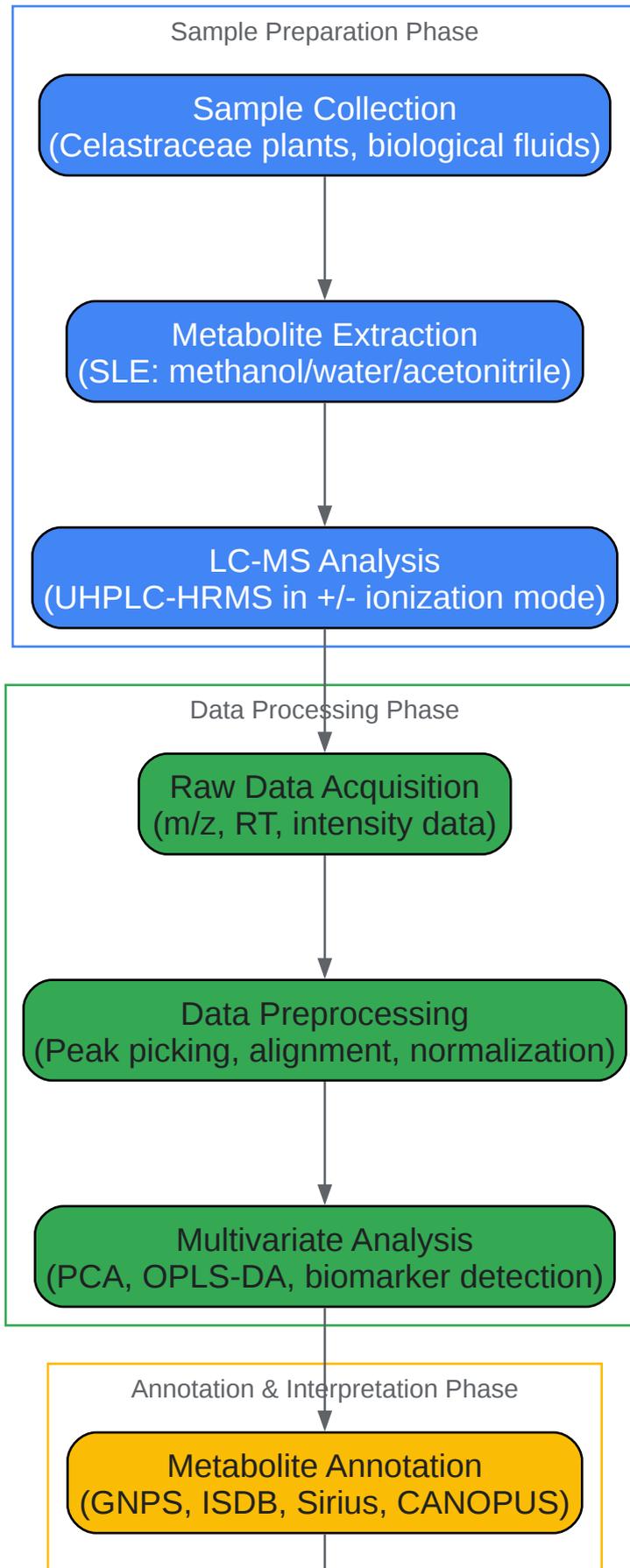


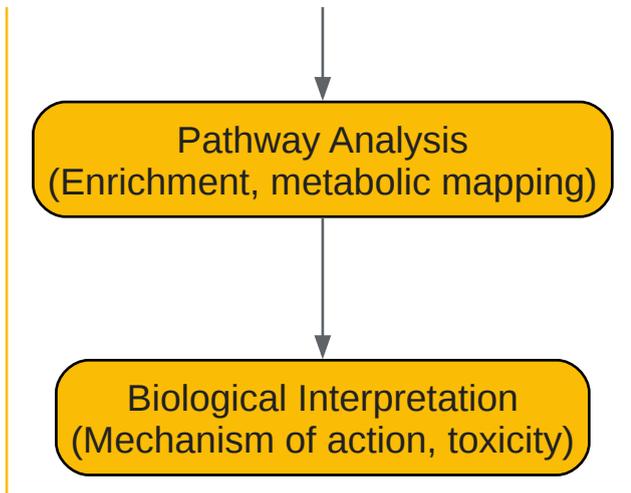
[Click to download full resolution via product page](#)

*Figure 1: Molecular Mechanisms of **Celastrol** in Metabolic Diseases*

This diagram illustrates the **multifaceted mechanisms** through which **celastrol** exerts its therapeutic effects in metabolic diseases, particularly focusing on MAFLD/NAFLD. The **anti-inflammatory properties** are mediated primarily through inhibition of NF- κ B signaling and NLRP3 inflammasome activation, reducing production of pro-inflammatory cytokines. Simultaneously, **celastrol** modulates **metabolic pathways** by regulating PPAR γ signaling, which influences lipid metabolism, adipogenesis, and glucose uptake. Additionally, **celastrol** addresses **cellular stress pathways** by reducing oxidative and ER stress, while improving mitochondrial function. These coordinated actions ultimately ameliorate key pathological features including hepatic steatosis, insulin resistance, and liver inflammation, contributing to the improvement of MAFLD/NAFLD [6] [7] [3].

Metabolomics Workflow Visualization





[Click to download full resolution via product page](#)

Figure 2: Comprehensive Workflow for **Celastrol** Metabolomics Studies

This diagram outlines the **standardized workflow** for conducting metabolomics studies on **celastrol**, from sample preparation to biological interpretation. The process begins with careful **sample collection** of Celastraceae plants or biological fluids from treated models, followed by optimized **metabolite extraction** using solid-liquid extraction techniques with appropriate solvents. The analysis employs **advanced LC-MS platforms** capable of high-resolution and tandem mass spectrometry data acquisition in both positive and negative ionization modes to maximize metabolite coverage. Raw data undergoes **comprehensive processing** including peak detection, alignment, and normalization, followed by multivariate statistical analysis to identify significant features. Finally, **advanced annotation tools** like GNPS, ISDB, and Sirius are employed for metabolite identification, followed by pathway analysis to extract biological insights regarding **celastrol's** mechanisms of action and toxicity profiles [1] [5] [2].

Research Applications & Future Perspectives

Current Research Applications

- **Toxicity Mechanism Elucidation:** Metabolomics approaches have been successfully applied to understand **celastrol-induced hepatotoxicity** and explore detoxification methods. For instance, UPLC-Q-TOF-MS/MS-based urine metabolomics identified **16 toxicity biomarkers** for *Tripterygium*

wilfordii total extract, with 14 associated with detoxification through roasting. The study revealed that roasting reduced toxicity by decomposing **celastrol** and reducing alkaloid content, while identifying disruptions in **sphingolipid metabolism**, bile acid biosynthesis, and phospholipid pathways as key toxicity mechanisms [2].

- **Therapeutic Mechanism Investigation:** Metabolomic profiling has illuminated **multi-target mechanisms** underlying **celastrol**'s therapeutic effects in metabolic diseases. Studies demonstrate that **celastrol** stabilizes glycolipid metabolism in hepatic steatosis by **binding and regulating PPAR γ signaling**, suppresses adipocyte differentiation in 3T3-L1 cells, and enhances glucose uptake. These findings position **celastrol** as a promising **multi-target therapeutic agent** for metabolic diseases including obesity, diabetes, MAFLD/NAFLD, and atherosclerosis [6] [7] [4].

Challenges and Future Directions

- **Technical and Methodological Challenges:** Despite advances, several challenges persist in **celastrol** metabolomics, including the need for **improved database standardization**, expansion of metabolite libraries, and better understanding of metabolite-gene-protein interactions. Additionally, the **limited bioavailability and potential toxicity** of **celastrol** remain significant hurdles for clinical translation. Advanced **functional metabolomics**, **spatial metabolomics**, **single-cell metabolomics**, and **metabolic flux analysis** represent emerging approaches that could address these limitations in future studies [5] [6].
- **Future Research Priorities:** The integration of **artificial intelligence and bioinformatics** with metabolomics data offers promising avenues for overcoming current analytical bottlenecks. Future studies should focus on developing **advanced formulation strategies** and targeted delivery systems to improve **celastrol**'s bioavailability and reduce toxicity. Additionally, there is a need for more suitable experimental models that better recapitulate human metabolic diseases, and for **standardized benchmarking** of **celastrol**'s efficacy and safety profiles across different research platforms [6] [7] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Comprehensive mass spectrometric metabolomic profiling ... [nature.com]
2. UPLC-Q-TOF-MS/MS-based urine metabolomics studies ... [sciencedirect.com]
3. Celastrol: An Update on Its Hepatoprotective Properties ... [frontiersin.org]
4. Celastrol Stabilizes Glycolipid Metabolism in Hepatic ... [mdpi.com]
5. Mass spectrometry-based metabolomic as a powerful tool to ... [pmc.ncbi.nlm.nih.gov]
6. Targeting metabolic diseases with celastrol [pubmed.ncbi.nlm.nih.gov]
7. Targeting metabolic diseases with celastrol [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Comparison of Celastrol Metabolomics Profiling: Analytical Platforms, Applications, and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548363#celastrol-metabolomics-profiling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com